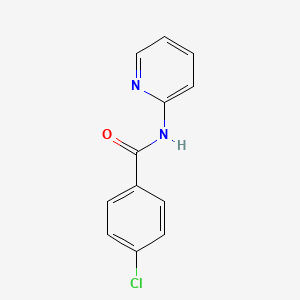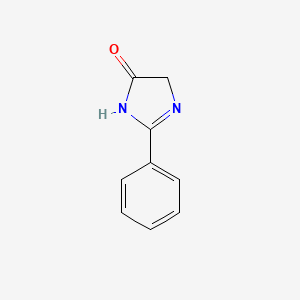
N-(1-Adamantyl)-4-morpholinethiocarboxamide
Übersicht
Beschreibung
N-(1-Adamantyl)-4-morpholinethiocarboxamide (AMT) is a novel compound with potential application in scientific research. It is a white powder that is soluble in water and has a melting point of 207-210°C. AMT belongs to the class of aminothiocarboxamides and is the first to be synthesized from the adamantyl moiety. It has been studied for its potential therapeutic applications, as well as its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-(1-Adamantyl)-4-morpholinethiocarboxamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties in experimental models. Additionally, this compound has been studied for its potential to act as a neuroprotective agent in stroke models.
Wirkmechanismus
The exact mechanism of action of N-(1-Adamantyl)-4-morpholinethiocarboxamide is unknown. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. Additionally, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2) which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo models. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and inhibit the activity of COX-2. Additionally, in vivo studies have demonstrated that this compound can reduce inflammation and oxidative stress in experimental models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1-Adamantyl)-4-morpholinethiocarboxamide in laboratory experiments include its stability, solubility in water, and the ability to be synthesized in a relatively straightforward manner. Additionally, this compound has been shown to have potential therapeutic applications and can be used to study the effects of inflammation and oxidative stress.
The main limitation of using this compound in laboratory experiments is that its exact mechanism of action is still unknown. Additionally, this compound has not been extensively studied in humans and its safety profile is not well-established.
Zukünftige Richtungen
The potential future directions for N-(1-Adamantyl)-4-morpholinethiocarboxamide include further research into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research into the safety and efficacy of this compound in humans is needed. Other potential future directions include the development of new synthesis methods for this compound, as well as the exploration of its potential use in drug delivery systems. Additionally, further research into the effects of this compound on inflammation and oxidative stress is warranted. Finally, further research into the potential use of this compound in laboratory experiments is needed.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c19-14(17-1-3-18-4-2-17)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSPADLRFLRABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196428 | |
| Record name | N-Tricyclo[3.3.1.13,7]dec-1-yl-4-morpholinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57568-81-7 | |
| Record name | N-Tricyclo[3.3.1.13,7]dec-1-yl-4-morpholinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57568-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Tricyclo[3.3.1.13,7]dec-1-yl-4-morpholinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-[(Cyclopropylamino)carbonyl]phenyl]-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B6612941.png)


![7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B6612959.png)
![5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6612973.png)
![4-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6612984.png)

![3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6613002.png)

![1-[(dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B6613013.png)
